molecular formula C9H20O B1295093 2,2,3-Trimethylhexan-3-ol CAS No. 5340-41-0

2,2,3-Trimethylhexan-3-ol

Cat. No.: B1295093
CAS No.: 5340-41-0
M. Wt: 144.25 g/mol
InChI Key: DHNHHYWBZNQHGN-UHFFFAOYSA-N
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Description

2,2,3-Trimethylhexan-3-ol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3-trimethylhexan-3-ol
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InChI

InChI=1S/C9H20O/c1-6-7-9(5,10)8(2,3)4/h10H,6-7H2,1-5H3
Source PubChem
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InChI Key

DHNHHYWBZNQHGN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
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DSSTOX Substance ID

DTXSID30871124
Record name 2,2,3-Trimethylhexan-3-ol
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Molecular Weight

144.25 g/mol
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CAS No.

5340-41-0
Record name 2,2,3-Trimethyl-3-hexanol
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Record name 2,2,3-Trimethylhexan-3-ol
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Record name 2,2,3-Trimethylhexan-3-ol
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Record name 2,2,3-trimethylhexan-3-ol
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Significance of Highly Branched Aliphatic Alcohols in Chemical Synthesis

Highly branched aliphatic alcohols play a crucial role in modern organic synthesis due to their unique structural features that influence reactivity and molecular architecture. The branching in their carbon chains can lead to increased steric hindrance, which can be a powerful tool for controlling the stereoselectivity of chemical reactions. For instance, the bulky nature of these alcohols can direct incoming reagents to attack a molecule from a less hindered face, leading to the preferential formation of one stereoisomer over another. This level of control is paramount in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is often essential for efficacy.

Furthermore, the physical properties of highly branched alcohols, such as their solubility and volatility, are distinct from their linear counterparts. cymitquimica.com This can be advantageous in various applications, including their use as solvents or as intermediates in the synthesis of surfactants and polymers. cymitquimica.comacs.org The branching can disrupt intermolecular forces, leading to lower boiling points and altered solubility profiles. cymitquimica.comacs.org

Overview of Research Paradigms for Complex Organic Structures

The synthesis of complex organic structures has been a driving force for innovation in organic chemistry. Historically, the approach was often linear and relied on a series of sequential reactions. However, contemporary research paradigms have shifted towards more convergent and efficient strategies. nso-journal.orgsciengine.comarxiv.orgresearchgate.net This includes the development of powerful catalytic methods that can facilitate the formation of multiple bonds in a single step, often with high levels of stereocontrol. chinesechemsoc.org

A key aspect of modern synthetic strategy is the concept of retrosynthetic analysis, where a target molecule is conceptually broken down into simpler, commercially available starting materials. This approach, pioneered by E.J. Corey, allows for the logical design of synthetic routes. nso-journal.org The advent of computational chemistry and artificial intelligence has further revolutionized this field, with algorithms now capable of proposing novel and efficient synthetic pathways. nso-journal.orgsciengine.comarxiv.orgresearchgate.netijsetpub.com These computational tools can analyze vast amounts of chemical data to identify promising reactions and predict their outcomes, thereby accelerating the pace of discovery. nso-journal.orgsciengine.comarxiv.orgresearchgate.netijsetpub.com

Contextualizing 2,2,3 Trimethylhexan 3 Ol Within Stereochemically Challenging Molecules

Direct Synthesis Routes via Carbonyl Reduction and Hydrogenation

Direct synthesis routes are often favored for their efficiency and atom economy. These methods typically involve the transformation of a pre-existing carbonyl or unsaturated compound into the desired saturated alcohol.

Catalytic Reduction of Ketonic Precursors to this compound

The catalytic reduction of a ketone is a common and effective method for the synthesis of tertiary alcohols. In the case of this compound, the corresponding ketonic precursor is 2,2,3-trimethylhexan-3-one. This transformation involves the addition of a hydride (H⁻) to the electrophilic carbonyl carbon.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rutgers.edu While both are effective, sodium borohydride is considered a milder and more selective reagent, making it a safer choice for many laboratory applications. rutgers.edu The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Reaction Scheme:

Generated code

Catalytic hydrogenation is another powerful technique for the reduction of ketones. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). ncert.nic.in Raney nickel is a frequently used catalyst for this type of transformation. rutgers.edu

Precursor Reagent/Catalyst Product Reference
2,2,3-Trimethylhexan-3-oneSodium Borohydride (NaBH₄)This compound rutgers.edu
2,2,3-Trimethylhexan-3-oneLithium Aluminum Hydride (LiAlH₄)This compound rutgers.edu
2,2,3-Trimethylhexan-3-oneH₂/Raney NiThis compound rutgers.edu

Hydrogenation of Unsaturated Precursors to Form Saturated Branched Alcohols

The synthesis of saturated branched alcohols can also be achieved through the hydrogenation of unsaturated precursors, such as unsaturated alcohols or ketones. This approach is particularly useful when the corresponding unsaturated compound is more readily available. The process involves the addition of hydrogen across both the carbon-carbon double or triple bonds and the carbonyl group, if present.

For instance, an unsaturated analogue like 2,2,3-trimethylhex-4-en-3-ol could be hydrogenated to yield this compound. This reaction typically requires a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is important to note that carbon-carbon double bonds are generally reduced more readily than carbonyl groups. rutgers.edu

Carbon-Carbon Bond Formation Strategies

When the target molecule's carbon skeleton cannot be easily accessed through simple functional group transformations, carbon-carbon bond-forming reactions become essential. These strategies allow for the construction of complex branched structures from smaller, more readily available starting materials.

Grignard and Organometallic Reactions in Tertiary Alcohol Synthesis

Grignard reagents are among the most versatile tools in organic synthesis for forming carbon-carbon bonds. aklectures.com The synthesis of tertiary alcohols is a classic application of these organomagnesium compounds. ncert.nic.in To synthesize this compound, one could react a suitable ketone with a Grignard reagent. rutgers.edu

For example, the reaction of 2,2-dimethyl-3-pentanone (B1295208) with methylmagnesium bromide would yield the desired product after an acidic workup. Alternatively, the reaction of acetone (B3395972) with propylmagnesium bromide would also lead to the formation of a tertiary alcohol, though not the specific target compound.

Reaction Pathway:

Formation of Grignard Reagent: R-X + Mg → R-MgX

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

Protonation: The resulting alkoxide is protonated in a subsequent step to yield the tertiary alcohol. rutgers.edu

Recent advancements have also explored the use of other organometallic reagents and catalysts for the efficient synthesis of tertiary alcohols from ketones. thieme-connect.commdpi.com

Ketone Grignard Reagent Product Reference
2,2-Dimethyl-3-pentanoneMethylmagnesium bromideThis compound rutgers.edu
PropanonePropylmagnesium bromide2-Methyl-2-pentanol ncert.nic.in

Aldol (B89426) Condensation and Subsequent Transformations in Branched Alcohol Synthesis

The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orglibretexts.org This initial product can then undergo further transformations, such as dehydration and hydrogenation, to yield saturated branched alcohols.

While not a direct route to this compound itself, the principles of aldol condensation are fundamental to building the branched carbon skeletons found in its analogues. rsc.org The reaction can be catalyzed by either acid or base. masterorganicchemistry.com For instance, the self-condensation of propanal can lead to the formation of a six-carbon β-hydroxy aldehyde, which upon reduction and further modification could be a precursor to a branched alcohol.

Crossed aldol condensations, where two different carbonyl compounds are used, offer a route to a wider variety of branched structures. wikipedia.org However, controlling the selectivity of these reactions can be challenging.

Hydroformylation Approaches for Carbon Chain Extension

Hydroformylation, also known as the oxo process, is an industrial process for the production of aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a cobalt or rhodium catalyst. The resulting aldehyde can then be reduced to an alcohol, effectively extending the carbon chain and introducing a hydroxyl group.

This method can be applied to the synthesis of branched alcohols by starting with a branched alkene. For example, the hydroformylation of an appropriately substituted pentene could yield a hexanal (B45976) derivative, which upon reduction would give a branched hexanol. While perhaps not the most direct laboratory-scale synthesis for this compound, hydroformylation is a significant industrial method for the large-scale production of alcohols. rsc.org

Stereoselective Synthesis of this compound and its Stereoisomers

The creation of the single chiral center in this compound at the C3 position is the key to its stereoselective synthesis. The molecule exists as a pair of enantiomers, (R)-2,2,3-trimethylhexan-3-ol and (S)-2,2,3-trimethylhexan-3-ol. Achieving high levels of diastereoselectivity and enantioselectivity requires specialized synthetic methods.

While specific literature detailing the stereoselective synthesis of this compound is limited, general methodologies for the asymmetric synthesis of chiral tertiary alcohols are well-established and directly applicable. The most direct and efficient route to such compounds is the catalytic asymmetric addition of carbon nucleophiles to prochiral ketones. researchgate.net

Grignard Reagent Addition to Ketones: The addition of an organometallic reagent, such as a Grignard reagent, to a ketone is a fundamental method for forming tertiary alcohols. researchgate.net For this compound, this could be achieved through two primary retrosynthetic disconnections:

Reaction of a propyl Grignard reagent (e.g., n-propylmagnesium bromide) with 3,3-dimethyl-2-butanone (pinacolone).

Reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with 2,2-dimethyl-3-pentanone.

To render this reaction enantioselective, a chiral ligand is employed to coordinate with the magnesium center of the Grignard reagent, creating a chiral environment that favors the formation of one enantiomer over the other. digitellinc.com Significant progress has been made in developing chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), which have proven effective in the asymmetric addition of both aliphatic and aromatic Grignard reagents to a wide variety of ketones, achieving high enantiomeric excesses (up to 95% ee). nih.govrsc.org The use of tridentate diamine/phenol ligands has also been shown to be a practical and general method for the highly enantioselective construction of tertiary alcohols. nih.gov

Other Organometallic Additions: Besides Grignard reagents, other organometallic compounds can be used. Catalytic enantioselective additions of organozinc reagents, prepared in situ from Grignard reagents or arylboronic acids, have been successfully applied to ketones using chiral phosphoramide (B1221513) ligands. rsc.org Additionally, catalytic asymmetric additions of allylic organometallic reagents to ketones provide a route to chiral homoallylic alcohols, which can be further modified. acs.org

The table below summarizes representative results for the asymmetric addition of organometallic reagents to ketones, a strategy directly applicable to the synthesis of chiral this compound.

Catalyst/Ligand SystemKetone SubstrateOrganometallic ReagentProduct TypeEnantiomeric Excess (ee)Reference
(R,R)-DACH derived biaryl ligandAromatic/Aliphatic KetonesAlkyl/Aryl GrignardTertiary Alcoholup to 95% nih.govrsc.org
Chiral Tridentate Diamine/PhenolVarious KetonesAlkyl/Aryl GrignardTertiary AlcoholHigh digitellinc.comnih.gov
Chiral PhosphoramideAliphatic/Aromatic KetonesOrganozinc ReagentsTertiary AlcoholHigh rsc.org
Chiral Acyloxy Borane (CAB)Aromatic AldehydesAllylic SilanesHomoallylic AlcoholHigh acs.org

Ensuring the stereochemical purity of a synthesized chiral compound is critical. This involves not only achieving high selectivity in the bond-forming reaction but also having reliable methods to analyze the product mixture and, if necessary, separate the stereoisomers.

Measurement of Enantiomeric Excess: The enantiomeric excess (ee) is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org While historically determined by optical rotation, modern methods provide more accurate and direct measurement of the amounts of each enantiomer. masterorganicchemistry.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess of chiral alcohols. nih.govnih.gov The chiral column interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents. For tertiary alcohols, novel chiral sensors like bisselenourea have been developed. These sensors form diastereomeric complexes with the alcohol enantiomers through hydrogen bonding, leading to distinguishable signals in the ¹H NMR spectrum, which can be used to accurately determine the ee. nih.govscispace.com

Separation of Stereoisomers: If an asymmetric synthesis does not produce an enantiomerically pure product, separation may be required.

Preparative Chiral Chromatography: This is a scaled-up version of analytical chiral chromatography used to isolate larger quantities of a specific enantiomer.

Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by crystallization. Afterward, the resolving agent is cleaved to yield the pure enantiomer.

The table below outlines common methods for the analysis of stereochemical purity.

Analytical MethodPrincipleApplication to this compoundReference
Chiral HPLC/GCDifferential interaction with a chiral stationary phaseSeparation and quantification of (R) and (S) enantiomers. nih.govnih.gov
NMR with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes causing chemical shift differencesQuantification of enantiomers without derivatization. nih.govscispace.com
PolarimetryMeasurement of the rotation of plane-polarized lightProvides a measure of "optical purity," which is often equivalent to ee, but can be less reliable than chromatographic methods. masterorganicchemistry.com

Industrial Production Methods and Scalability Studies for Branched Hexanols

The industrial production of specific, highly branched alcohols like this compound is not widely documented. However, general processes for manufacturing branched and linear alcohols, particularly in the C6 to C11 range, are well-established and provide insight into potential large-scale synthesis. puracy.combuu.ac.th These alcohols are valuable as solvents and as intermediates for producing plasticizers, surfactants, and fragrances. peliswan.comgoogle.com

Ethylene (B1197577) Oligomerization: A primary industrial method for producing linear and moderately branched alcohols involves the oligomerization of ethylene using catalysts like triethylaluminium. This process generates a range of alkylaluminium compounds which are then oxidized and hydrolyzed to produce a spectrum of alcohols. These alcohols are subsequently separated by fractional distillation. While this method is a major source of 1-hexanol, it is less suited for producing highly specific branched structures.

Hydroformylation (Oxo Process): The hydroformylation of branched olefins is a more direct route to branched aldehydes, which are then hydrogenated to the corresponding alcohols. For a C9 alcohol like this compound, a suitable branched C8 olefin would be required as a starting material. The scalability of this process is well-proven, with production capacities often reaching hundreds of tons per day for various fatty alcohols. buu.ac.th

Scalability of Grignard Reactions: While Grignard reactions are a cornerstone of laboratory synthesis, their scalability presents challenges due to the high reactivity of the reagents and the often-exothermic nature of the reaction. sciencemadness.org However, for high-value products like pharmaceuticals or specialty chemicals, scaling up Grignard additions is feasible. Key considerations for large-scale Grignard reactions include:

Heat Management: Efficient cooling and controlled addition rates are crucial to manage the reaction exotherm.

Solvent Handling: The use of large quantities of volatile and flammable ethers like diethyl ether or THF requires specialized equipment and safety protocols.

Reagent Purity: The sensitivity of Grignard reagents to moisture necessitates rigorously dried solvents and reactants, which can add complexity and cost on an industrial scale.

Recent advancements in biocatalysis, using enzymes like alcohol dehydrogenases, are also emerging as green and scalable alternatives for producing chiral alcohols, offering high selectivity under mild conditions. nih.gov Demonstrations of gram-scale and multi-mmol scale syntheses using catalytic asymmetric methods suggest that these routes are viable for producing significant quantities of complex chiral alcohols. chinesechemsoc.orgacs.org

Production MethodFeedstockProduct TypeScalability ConsiderationsReference
Ethylene OligomerizationEthylenePrimarily linear and lightly branched alcoholsLarge scale, continuous process; separation of isomers required. buu.ac.th
Hydroformylation (Oxo Process)Branched Olefins (e.g., C8)Branched Aldehydes/AlcoholsWell-established, high-volume industrial process. buu.ac.th
Grignard SynthesisAlkyl Halides, KetonesSpecific Tertiary AlcoholsBatch process; requires strict control of heat and moisture. Feasible for high-value products. sciencemadness.org
BiocatalysisKetonesChiral AlcoholsGreen process, high selectivity; can be limited by substrate concentration and enzyme stability. nih.gov

Reduction Reactions and Hydrocarbon Formation

The direct reduction of the hydroxyl group in an alcohol to a hydrogen atom is not a common transformation as the hydroxide (B78521) ion (OH⁻) is a very poor leaving group. Therefore, to convert this compound to its corresponding alkane, 2,2,3-trimethylhexane, an indirect, multi-step pathway is typically employed. A common strategy involves converting the hydroxyl group into a better leaving group or transforming the alcohol into a more easily reducible functional group.

A prevalent method involves two sequential reactions:

Dehydration: The alcohol is treated with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and heated. This promotes an elimination reaction (E1 mechanism for tertiary alcohols), where a molecule of water is removed to form a more stable alkene. For this compound, this would likely produce a mixture of alkene isomers.

Hydrogenation: The resulting alkene mixture is then subjected to catalytic hydrogenation. In this step, hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst (such as palladium, platinum, or nickel), reducing the alkene to the saturated alkane, 2,2,3-trimethylhexane.

Table 2: Pathway for Reduction of this compound to a Hydrocarbon This table is interactive. Click on the headers to sort.

Step Reactant Reagents Product(s) Reaction Type
1 This compound H₂SO₄, Heat Alkene Isomers Dehydration (Elimination)

| 2 | Alkene Isomers | H₂, Pd/C | 2,2,3-Trimethylhexane | Catalytic Hydrogenation |

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of an alcohol can be replaced by a nucleophile in a substitution reaction. For tertiary alcohols like this compound, these reactions proceed through a specific mechanistic pathway governed by the stability of the reaction intermediates and steric factors.

Nucleophilic substitution reactions involving alcohols require the conversion of the hydroxyl group into a good leaving group. libretexts.org The hydroxide ion (OH⁻) itself is a poor leaving group, but protonation of the alcohol's oxygen atom by a strong acid (like HBr or HCl) creates an oxonium ion. libretexts.org This species contains a water molecule (H₂O) as the leaving group, which is an excellent leaving group.

For tertiary alcohols, the substitution proceeds via the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. libretexts.orgjove.com This is a two-step process:

Step 1 (Slow, Rate-Determining): After protonation, the C-O bond breaks, and the water molecule departs. This results in the formation of a planar, relatively stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is a key reason why tertiary alcohols favor the SN1 pathway.

Step 2 (Fast): The carbocation intermediate is rapidly attacked by a nucleophile present in the solution (e.g., a halide ion like Br⁻ or Cl⁻). libretexts.org This completes the substitution, forming the final product.

Because the nucleophile can attack the planar carbocation from either face, if the starting alcohol were chiral, the SN1 reaction would typically lead to a racemic mixture of products. rsc.org

The structure of the alcohol substrate plays a decisive role in determining the substitution mechanism. masterorganicchemistry.com The alternative pathway, SN2 (Substitution, Nucleophilic, Bimolecular) , involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. nih.govchemistrytalk.org This mechanism requires the nucleophile to approach the carbon from the side opposite to the leaving group, a "backside attack." jove.comnih.gov

In this compound, the tertiary carbon atom is bonded to three bulky alkyl groups. This creates significant steric hindrance , a physical crowding around the reactive center that blocks the nucleophile's access for a backside attack. chemistrytalk.orglibretexts.orgchemistryhall.com Consequently, the SN2 pathway is effectively impossible for tertiary alcohols. chemistrytalk.org The SN1 mechanism, which involves the formation of a planar carbocation intermediate, circumvents this steric issue as the leaving group has already departed before the nucleophile attacks. chemistryhall.comquora.com

Table 3: Comparison of SN1 and SN2 Mechanisms for this compound This table is interactive. Click on the headers to sort.

Feature SN1 Mechanism (Favored) SN2 Mechanism (Disfavored)
Rate Determining Step Unimolecular (substrate only) Bimolecular (substrate and nucleophile)
Intermediate Tertiary Carbocation None (Transition State)
Steric Hindrance Effect Favored by high substitution Hindered by high substitution
Leaving Group Must be good (e.g., H₂O after protonation) Must be good
Nucleophile Requirement Weak nucleophiles are effective Requires strong nucleophiles

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions: Formation of Alkenes from Branched Alcohols

The dehydration of alcohols is a classic method for synthesizing alkenes. libretexts.org For secondary and tertiary alcohols like this compound, these reactions are typically acid-catalyzed and proceed through an elimination mechanism. plutusias.com The specific conditions and the structure of the alcohol determine the predominant pathway and the resulting product distribution.

The acid-catalyzed dehydration of tertiary alcohols proceeds almost exclusively through the E1 (Elimination, unimolecular) mechanism. libretexts.orgplutusias.com This multi-step pathway is characterized by the formation of a carbocation intermediate. jove.comperiodicchemistry.com

The mechanism for the E1 dehydration of this compound involves three key steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton. jove.com This initial, rapid acid-base reaction forms a protonated alcohol, specifically an alkyloxonium ion. libretexts.org This step is crucial as it converts the poor leaving group (⁻OH) into an excellent leaving group (H₂O). masterorganicchemistry.com

Formation of a Carbocation: The C-O bond of the alkyloxonium ion breaks heterolytically, with the water molecule departing and taking the bonding electrons with it. lumenlearning.com This is the slow, rate-determining step of the E1 reaction and results in the formation of a tertiary carbocation: the 2,2,3-trimethylhexan-3-yl cation . jove.comperiodicchemistry.com The stability of this tertiary carbocation is a primary reason why tertiary alcohols readily undergo E1 elimination under milder conditions than primary or secondary alcohols. libretexts.orgquora.com

Deprotonation to Form the Alkene: A weak base, typically a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. jove.comlumenlearning.com The electrons from the C-H bond then form a new pi (π) bond between the alpha and beta carbons, yielding an alkene and regenerating the acid catalyst. jove.com

For the initial 2,2,3-trimethylhexan-3-yl cation , deprotonation can occur at the adjacent C4 position, leading to the formation of 2,2,3-trimethylhex-3-ene .

The E2 (Elimination, bimolecular) mechanism is a concerted, single-step reaction that requires a strong base. masterorganicchemistry.comlibretexts.org It is not the typical pathway for the acid-catalyzed dehydration of alcohols. libretexts.org However, understanding its requirements highlights why the E1 mechanism is favored for substrates like this compound under these conditions.

A critical feature of the E2 mechanism is its stereochemical requirement: the hydrogen atom being removed and the leaving group must be in an anti-periplanar conformation. plutusias.commasterorganicchemistry.com This means they lie in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. This specific geometric arrangement allows for the smooth overlap of the developing p-orbitals to form the new π bond as the C-H and C-Leaving Group bonds break simultaneously. plutusias.com

In the context of this compound, forcing an E2 reaction would necessitate converting the hydroxyl into a better leaving group (e.g., a tosylate) and using a strong, bulky base to promote elimination over substitution. libretexts.org The free rotation around the C-C single bonds in the acyclic structure would generally allow a beta-hydrogen to adopt the required anti-periplanar orientation.

FeatureE1 MechanismE2 Mechanism
Rate Law Unimolecular, Rate = k[Substrate]Bimolecular, Rate = k[Substrate][Base]
Base Requirement Weak base is sufficientStrong base is required
Intermediate CarbocationNone (concerted reaction)
Stereochemistry No specific requirementRequires anti-periplanar geometry
Substrate Favored for 3° and 2° alcoholsPossible for 1°, 2°, and 3° substrates
Rearrangements CommonNot possible

When an elimination reaction can produce more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. Zaitsev's rule states that the major product will be the most substituted (and therefore most thermodynamically stable) alkene. periodicchemistry.comlumenlearning.com This rule is generally followed in E1 reactions because the transition state leading to the more stable alkene is lower in energy. libretexts.org

In the dehydration of this compound, the initial 2,2,3-trimethylhexan-3-yl cation has beta-hydrogens only on carbon-4 (C4). The adjacent carbon-2 (C2) is a quaternary carbon with no hydrogens. Therefore, deprotonation of this initial carbocation can only lead to one product: 2,2,3-trimethylhex-3-ene , a trisubstituted alkene. However, the potential for carbocation rearrangements, as discussed below, can lead to the formation of different carbocation intermediates and subsequently, a mixture of alkene products where Zaitsev's rule would apply to each deprotonation step. libretexts.org

Rearrangement Processes in Branched Alcohol Systems

A hallmark of reactions involving carbocation intermediates, such as the E1 dehydration of branched alcohols, is the potential for the carbon skeleton to rearrange. periodicchemistry.com These rearrangements occur to generate a more stable carbocation.

Carbocation stability follows the order: tertiary (3°) > secondary (2°) > primary (1°), due to hyperconjugation and inductive effects. libretexts.orglibretexts.org If a carbocation can achieve a more stable state through a simple structural change, a rearrangement is likely. These shifts are typically 1,2-shifts, where a group from a carbon atom adjacent to the carbocation center migrates to the electron-deficient carbon.

1,2-Hydride Shift: A hydrogen atom with its pair of bonding electrons moves to the adjacent carbocation center. libretexts.org

1,2-Alkyl (or Methide) Shift: An alkyl group (e.g., a methyl group) migrates with its bonding electrons. libretexts.orglibretexts.org

In the case of the 2,2,3-trimethylhexan-3-yl cation (A) , which is already tertiary, a 1,2-hydride shift from C4 would produce a less stable secondary carbocation and is thus unfavorable. However, a 1,2-methide shift from the adjacent C2 is plausible. This would involve one of the methyl groups on C2 migrating to C3, transferring the positive charge to C2 and forming a different tertiary carbocation: the 2,3,3-trimethylhexan-2-yl cation (B) .

Since both the initial carbocation (A) and the rearranged carbocation (B) are tertiary, they have comparable stability, and an equilibrium between them may be established. Deprotonation can then occur from either intermediate, leading to a mixture of products. stackexchange.com

Carbocation IntermediateOriginPotential Alkene Product(s)Alkene Substitution
(A) 2,2,3-trimethylhexan-3-yl cationInitial (No Rearrangement)2,2,3-trimethylhex-3-eneTrisubstituted
(B) 2,3,3-trimethylhexan-2-yl cationFrom (A) via 1,2-Methide Shift2,3,3-trimethylhex-1-eneDisubstituted

The final product mixture would depend on the relative rates of deprotonation versus rearrangement. The formation of the more substituted alkene, 2,2,3-trimethylhex-3-ene , is favored by Zaitsev's rule and is often the major product.

The elucidation of complex reaction pathways involving rearrangements relies on several experimental and theoretical techniques. Mechanistic studies on acid-catalyzed reactions of branched alcohols often employ the following methods:

Isotopic Labeling: Using isotopes, such as deuterium (B1214612) (²H), allows chemists to track the movement of specific atoms throughout a reaction. acs.org For instance, synthesizing a starting alcohol with a deuterium label at a specific position and then analyzing the position of the label in the final products can provide direct evidence of a hydride or alkyl shift.

Kinetic Analysis: Measuring reaction rates under various conditions can help determine the rate-limiting step. The observation of a kinetic isotope effect (KIE), where a deuterated compound reacts at a different rate than its non-deuterated counterpart, can indicate whether a C-H bond is broken in the rate-determining step. acs.org

Product Distribution Studies: Analyzing the mixture of alkenes formed under different reaction conditions (e.g., kinetic control at low temperatures vs. thermodynamic control at higher temperatures) can provide insight into the relative stabilities of intermediates and transition states. stackexchange.com Studies on similar branched alcohols have shown that complex mixtures of rearranged alkenes can form. stackexchange.com

Crossover Experiments: These experiments can determine whether a rearrangement is an intramolecular (within the same molecule) or intermolecular (between molecules) process.

Computational Modeling: Modern computational chemistry allows for the calculation of the relative energies of the various intermediates (e.g., carbocations A and B) and the transition states that connect them. This theoretical approach can predict the most energetically favorable reaction pathway and support experimental findings.

By applying these methods to branched systems, chemists can build a detailed picture of the competing E1 and rearrangement pathways that govern the reactivity of molecules like this compound.

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy of 2,2,3-trimethylhexan-3-ol allows for the identification and differentiation of the various hydrogen atoms within the molecule. The structure contains several distinct proton environments, which would result in a unique spectral fingerprint. Based on the principles of chemical equivalence and spin-spin coupling, a predicted ¹H NMR spectrum can be described.

The key feature is the presence of multiple methyl, methylene (B1212753), and a single hydroxyl proton, each with a characteristic chemical shift (δ) influenced by neighboring electron-withdrawing groups and alkyl chains. The hydroxyl proton typically appears as a broad singlet, its chemical shift being highly dependent on solvent and concentration. The integration of each signal corresponds to the number of protons in that specific environment.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OH 1.0 - 2.5 Broad Singlet 1H
-CH₂-CH₂-CH₃ (C6) 0.90 Triplet 3H
-C(CH₃)₃ (C1) 0.95 Singlet 9H
-C-CH₃ (C3-CH₃) 1.15 Singlet 3H
-CH₂-CH₂-CH₃ (C5) 1.30 - 1.45 Multiplet 2H

Note: Predicted values are based on standard chemical shift correlations and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a distinct signal. Analysis of the structure reveals nine carbon atoms in seven distinct chemical environments. The highly substituted C2 and C3 carbons would appear further downfield.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C6 ~14
C1 (3 x CH₃) ~25
C3-CH₃ ~28
C5 ~17
C4 ~40
C2 ~38

Note: Predicted values are based on analogous structures and additivity rules.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed for definitive structural confirmation.

COSY would reveal correlations between coupled protons, for instance, showing the connectivity between the protons on C4, C5, and C6 in the propyl group.

HSQC would establish the direct one-bond correlations between each proton and the carbon atom it is attached to, confirming the assignments made in the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the hydroxyl (-OH) group and the alkyl (C-H) portions of the molecule. As a tertiary alcohol, it exhibits a characteristic C-O stretching frequency that helps distinguish it from primary or secondary alcohols.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch Alcohol (-OH) 3200 - 3600 Strong, Broad
C-H Stretch Alkane (sp³ C-H) 2850 - 3000 Strong, Sharp
C-O Stretch Tertiary Alcohol 1100 - 1210 Strong, Sharp

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding between alcohol molecules. The C-O stretch for a tertiary alcohol like this compound is expected in the 1100-1210 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For tertiary alcohols, the molecular ion peak ([M]⁺) is often weak or entirely absent due to the instability of the ion and its propensity to fragment. The molecular weight of this compound is 144.25 g/mol .

The fragmentation of this compound is expected to be dominated by two primary pathways:

α-Cleavage: The cleavage of a C-C bond adjacent to the oxygen atom. The loss of the largest alkyl group is typically the most favored pathway, leading to a stable, resonance-stabilized oxonium ion. For this molecule, cleavage can result in the loss of a propyl group (C₃H₇•) or a tert-butyl group (C₄H₉•).

Dehydration: The elimination of a water molecule (H₂O), resulting in a fragment ion with a mass of [M-18].

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
144 [C₉H₂₀O]⁺ Molecular Ion (likely very weak or absent)
126 [C₉H₁₈]⁺• Dehydration (Loss of H₂O)
101 [C₆H₁₃O]⁺ α-Cleavage (Loss of C₃H₇•, propyl radical)
87 [C₅H₁₁O]⁺ α-Cleavage (Loss of C₄H₉•, tert-butyl radical)

The absence of a strong molecular ion peak is a key indicator of a tertiary alcohol. whitman.eduwhitman.educhemistrynotmystery.com The most abundant fragments would likely arise from the α-cleavage pathways that form the most stable carbocations.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In a GC-MS system, the gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column.

As each separated component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS generates a mass spectrum for each component, allowing for its positive identification. This method is particularly useful for:

Purity Assessment: A pure sample of this compound would yield a single, sharp peak in the gas chromatogram.

Isomer Separation: GC can effectively separate this compound from its various structural isomers (e.g., other nonanols). Isomers often have slightly different boiling points, leading to different retention times on the GC column.

Mixture Analysis: In a complex mixture, GC-MS can identify and quantify the presence of this compound by matching its retention time and mass spectrum against a known standard. The mass spectrum provides definitive structural information, confirming the identity of the peak corresponding to the target compound.

Table of Chemical Compounds Mentioned

Compound Name
This compound
Carbon-13

Computational Chemistry and Theoretical Investigations of 2,2,3 Trimethylhexan 3 Ol Systems

Molecular Structure and Conformation Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the three-dimensional structure and conformational landscape of 2,2,3-trimethylhexan-3-ol. A conformational analysis would be initiated by identifying all rotatable bonds, primarily the C-C and C-O single bonds. The steric hindrance introduced by the bulky tert-butyl group and the adjacent methyl and propyl groups would significantly influence the molecule's preferred spatial arrangements.

A systematic conformational search would be performed using molecular mechanics (MM) methods to rapidly generate a large number of potential conformers. Subsequently, a subset of the lowest-energy conformers would be subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). These calculations would optimize the geometry of each conformer to find the local energy minima on the potential energy surface.

The relative energies of these optimized conformers would be calculated to determine their thermodynamic populations at a given temperature, governed by the Boltzmann distribution. The analysis would likely reveal that the most stable conformers are those that minimize steric repulsion between the bulky alkyl groups. For instance, a staggered arrangement around the C2-C3 and C3-C4 bonds would be anticipated to be energetically favorable over eclipsed arrangements.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Population (%) at 298.15 K
Anti ~180° 0.00 65.2
Gauche 1 ~60° 0.85 17.4

Note: This data is illustrative and represents expected trends for a branched alcohol.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of reactions involving this compound, such as its dehydration to form alkenes. As a tertiary alcohol, it is expected to undergo dehydration via an E1 mechanism, which proceeds through a carbocation intermediate. solubilityofthings.comfiveable.me

Reaction pathway modeling would involve identifying the reactant, intermediate(s), transition state(s), and product(s). The geometries of these species would be optimized, and the transition states would be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. A key characteristic of a transition state is that it represents a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For the E1 dehydration of this compound, the first step would be the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation could then lose a proton from an adjacent carbon to form various isomeric alkenes. The computational analysis would focus on determining the activation energies for each step, with the formation of the carbocation being the rate-determining step. The stability of the tertiary carbocation would make this pathway favorable.

Table 2: Hypothetical Calculated Activation Energies for the Dehydration of this compound

Reaction Step Description Activation Energy (kcal/mol)
1 Protonation of the hydroxyl group Low
2 Loss of water to form a carbocation 25.5

Note: This data is illustrative. Actual values would be obtained from quantum chemical calculations.

Prediction of Thermochemical Properties using Group Contribution Methods and DFT

The thermochemical properties of this compound, such as its enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), can be predicted using computational methods.

Group contribution methods , such as the Benson group additivity method, provide a rapid estimation of these properties. This method relies on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. mdpi.commdpi.comresearchgate.net For this compound, the relevant groups would include C-(C)3(H), C-(C)4, C-(C)2(H)2, C-(C)(H)3, and O-(C)(H).

Density Functional Theory (DFT) calculations offer a more rigorous approach. By performing frequency calculations on the optimized molecular structure, one can obtain the vibrational, rotational, and translational contributions to the thermodynamic properties based on statistical mechanics. High-level composite methods, such as G3 or G4 theory, can provide even more accurate predictions of the enthalpy of formation.

Table 3: Comparison of Hypothetical Predicted Thermochemical Properties of this compound at 298.15 K

Property Group Contribution Method DFT (B3LYP/6-31G*)
ΔHf° (gas) (kcal/mol) -85.2 -88.5
S° (gas) (cal/mol·K) 110.8 112.3

Note: This data is for illustrative purposes to show the application of these methods.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The IR spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. The predicted spectrum would be expected to show a strong, broad absorption in the 3200-3600 cm-1 region, characteristic of the O-H stretching vibration, and strong absorptions in the 2800-3000 cm-1 region due to C-H stretching.

The NMR chemical shifts (1H and 13C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govacs.org The calculated magnetic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many similar chemical environments.

Table 4: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (CH3) 14.2
C2 (C(CH3)3) 35.1
C3 (C-OH) 75.8
C4 (CH2) 30.5
C5 (CH2) 17.3
C6 (CH3) 14.5
C7, C8 (C(CH3)3) 26.8

Note: This data is illustrative and based on typical values for similar structures.

In Silico Studies of Molecular Interactions and Reactivity Descriptors

Reactivity descriptors , derived from conceptual DFT, can quantify the chemical reactivity. researchgate.net These descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate and accept electrons, respectively.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors would help in predicting how this compound might interact with other molecules, such as solvents or reactants in a chemical process.

Table 5: Hypothetical Calculated Reactivity Descriptors for this compound

Descriptor Value (eV)
EHOMO -10.2
ELUMO 1.5
Ionization Potential (I) 10.2
Electron Affinity (A) -1.5
Chemical Hardness (η) 5.85

Note: This data is illustrative of typical values for an aliphatic alcohol.

Environmental Transformation and Chemical Degradation Pathways of Branched Alcohols

Mechanistic Studies of Biotic Chemical Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. The complex, branched structure of 2,2,3-trimethylhexan-3-ol makes it a challenging substrate for microbial enzymes, rendering it more recalcitrant than simpler alcohols.

The microbial degradation of highly branched hydrocarbons is known to be significantly hindered compared to their linear counterparts. nih.gov The presence of quaternary carbon atoms and extensive methyl branching, as seen in this compound, can sterically impede the access of microbial enzymes to the hydrocarbon chain.

In the aerobic degradation of simpler alkanes, the initial attack is often catalyzed by monooxygenase or dioxygenase enzymes, which introduce an oxygen atom. nih.govresearchgate.net A common pathway is the oxidation of a terminal methyl group to form a primary alcohol, which is subsequently oxidized to an aldehyde and then a fatty acid. The resulting fatty acid can then be metabolized via β-oxidation. nih.gov For a tertiary alcohol like this compound, this initial oxidation step is bypassed, but subsequent degradation of the alkyl chains is necessary.

Microorganisms have evolved specific pathways to handle branching. Sub-terminal oxidation can occur, where a methylene (B1212753) group (–CH₂–) within the chain is oxidized to a secondary alcohol and then a ketone. nih.govresearchgate.net A key enzymatic step in breaking the carbon chain can involve a Baeyer-Villiger monooxygenase, which inserts an oxygen atom next to the carbonyl group of a ketone, forming an ester. This ester can then be hydrolyzed by esterases into an alcohol and a carboxylic acid, effectively cleaving the carbon chain. nih.gov This sequence of reactions provides a plausible mechanism for the stepwise breakdown of the propyl group in this compound.

Enzyme ClassReaction CatalyzedRelevance to Branched Alcohols
Alkane Hydroxylases Initial oxidation of alkanes to alcoholsBypassed for alcohols, but relevant for the alkane portion of the molecule.
Alcohol Dehydrogenases Oxidation of alcohols to aldehydes/ketonesFurther oxidation of degradation intermediates.
Baeyer-Villiger Monooxygenases Insertion of oxygen into a ketone to form an esterKey step for C-C bond cleavage in the alkyl chain.
Esterases Hydrolysis of estersCleavage of the ester intermediate into smaller molecules (acid and alcohol).

While this compound is an aliphatic alcohol, examining the degradation of structurally different compounds, such as aromatic alcohol analogues, can provide insights into the diverse strategies employed by microorganisms. One such mechanism is ipso-hydroxylation, which is a key initial step in the degradation of certain substituted aromatic compounds.

This pathway has been observed in the degradation of p-nonylphenol and bisphenol A by bacteria of the genus Sphingomonas. The process involves a monooxygenase enzyme that adds a hydroxyl group directly to the carbon atom on the aromatic ring that already bears a substituent (the ipso position). This creates an unstable intermediate that rearomatizes by cleaving the C-C bond and expelling the alkyl substituent as a carbocation. This mechanism effectively separates the aromatic ring from its alkyl side chain, allowing for the subsequent degradation of both fragments.

It is important to note that ipso-hydroxylation is specific to the degradation of substituted aromatic rings and is not a direct degradation pathway for aliphatic alcohols like this compound. It serves as an example of a specialized enzymatic reaction for cleaving a stable carbon-carbon bond to initiate biodegradation.

The presence or absence of oxygen is a critical factor determining the rate and extent of biodegradation. Aerobic degradation, which uses oxygen as an electron acceptor, is generally a more rapid and efficient process for the breakdown of petroleum hydrocarbons and related compounds. api.org Anaerobic degradation occurs in the absence of oxygen and relies on other electron acceptors like nitrate, sulfate, or carbon dioxide.

Studies on analogous compounds, such as the fuel oxygenate tert-butyl alcohol (TBA), show that tertiary alcohols are biodegradable, but they are significantly more resistant than primary or secondary alcohols. api.org Aerobic conditions are far more favorable for the degradation of these compounds. api.org A variety of aerobic microorganisms have been identified that can utilize TBA as a carbon and energy source. api.org

In contrast, anaerobic degradation of tertiary alcohols is significantly slower and less frequently observed. api.org The high degree of branching and the tertiary alcohol group in this compound would be expected to make it highly recalcitrant, particularly under anaerobic conditions. Its persistence is likely to be greater than that of TBA due to its larger size and more complex branching.

Compound TypeExample(s)Aerobic Degradation PotentialAnaerobic Degradation PotentialKey Findings
Primary Alcohol EthanolHighModerate to HighGenerally biodegrades rapidly in most environments. epa.gov
Branched Primary Alcohol IsobutanolHighSlower than aerobicReadily biodegradable under aerobic conditions. nih.gov
Tertiary Alcohol tert-Butyl Alcohol (TBA)ModerateLow / Very SlowSignificantly more persistent than primary/secondary alcohols; aerobic degradation is the primary biotic pathway. api.org
Branched Tertiary Alcohol This compound Low (Inferred) Very Low / Negligible (Inferred) Expected to be highly recalcitrant due to complex branching and tertiary structure. nih.gov

Chemical Fate Modeling and Distribution in Environmental Compartments

The environmental behavior of this compound, a branched tertiary nonanol, is predictable through the application of chemical fate models. These models utilize the physicochemical properties of a substance to estimate its distribution and persistence across various environmental compartments, including air, water, soil, and sediment. Due to the limited availability of direct experimental data for this specific compound, Quantitative Structure-Activity Relationship (QSAR) and multimedia fugacity models are the primary tools for assessing its environmental destiny.

Multimedia fate models, such as the Level III fugacity model, provide a steady-state assessment of a chemical's partitioning in a standardized environment. The distribution is governed by key physical and chemical properties, many of which are estimated for this compound using computational methods.

The following table presents the estimated physicochemical properties for this compound, which are critical inputs for environmental fate modeling.

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value Method/Source
Molecular Weight 144.25 g/mol PubChem nih.gov
Boiling Point 170 °C Echemi echemi.com
Vapor Pressure 11.4 mmHg PubChem nih.gov
Water Solubility Log10(WS) = -2.72 mol/L Cheméo chemeo.com

Based on these properties, a Level III fugacity model would predict the following distribution patterns:

Air: With a moderate vapor pressure, this compound is expected to exhibit some partitioning to the atmosphere. However, its relatively low volatility compared to smaller alcohols means it will not be a predominantly airborne compound. Atmospheric degradation is likely to be the main removal process from this compartment, primarily through reactions with hydroxyl radicals.

Water: The estimated water solubility, while low, is sufficient for it to be present in the aqueous phase. Its moderate octanol-water partition coefficient (logP) suggests a tendency to partition from water to organic matter. Therefore, in aquatic systems, it is expected to associate with suspended organic particles and sediments.

Soil and Sediment: The logP value indicates a significant potential for sorption to organic carbon in soil and sediment. This means that if released to land or water, a substantial fraction of this compound would be expected to accumulate in these compartments. Its mobility in soil is likely to be low due to this sorption behavior.

The following interactive table summarizes the predicted distribution of this compound in various environmental compartments based on a generic multimedia fate model.

Table 2: Predicted Environmental Distribution of this compound

Environmental Compartment Predicted Distribution (%) Primary Removal Mechanism
Air Low to Moderate Atmospheric Oxidation
Water Moderate Biodegradation, Sorption
Soil High Biodegradation, Sorption

Detailed research findings on the biodegradation of branched alcohols suggest that while they are generally biodegradable, the rate can be slower than for their linear counterparts. The tertiary structure of this compound, with its highly substituted carbon atom bearing the hydroxyl group, may further hinder microbial degradation. QSAR models for biodegradation, such as those within the EPI Suite™, would likely predict that this compound is not readily biodegradable. epa.gov However, ultimate biodegradation is still expected to occur, albeit at a slower rate.

Derivatives, Analogues, and Structure Reactivity Relationships in Branched Hexanols

Synthesis of Functionalized Derivatives of 2,2,3-Trimethylhexan-3-ol

This compound is a tertiary alcohol, a structural feature that dictates the synthetic pathways for its functionalized derivatives. The carbon atom bearing the hydroxyl group is bonded to three other carbon atoms, resulting in significant steric hindrance and a lack of an alpha-hydrogen. These characteristics limit certain reactions like direct oxidation but favor others that proceed through carbocation intermediates.

Esterification: The synthesis of esters from this compound and a carboxylic acid, known as Fischer esterification, is generally slow and results in low yields under standard conditions. libretexts.org The significant steric bulk around the tertiary hydroxyl group hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid. quora.com To achieve higher conversion rates, more reactive acylating agents such as acid chlorides or anhydrides are typically employed in the presence of a non-nucleophilic base like pyridine. The base neutralizes the HCl byproduct, driving the reaction forward.

Dehydration to Alkenes: The elimination of water (dehydration) from this compound occurs readily under acidic conditions (e.g., with sulfuric or phosphoric acid) and moderate heat. msu.edu This reaction proceeds via an E1 mechanism. The hydroxyl group is first protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond. Due to the structure of the intermediate carbocation, a mixture of alkene isomers is possible, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. msu.edu

Substitution Reactions: Nucleophilic substitution reactions of this compound proceed via an SN1 mechanism due to the stability of the resulting tertiary carbocation. reddit.comlibretexts.org Reaction with strong hydrogen halides (HBr, HI) leads to the formation of the corresponding tertiary alkyl halides. chemistrysteps.com The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form the carbocation, which is then attacked by the halide nucleophile. libretexts.org Reactions with HCl are slower and often require a Lewis acid catalyst like zinc chloride (ZnCl₂) to facilitate the conversion of the poor leaving group (-OH) into a better one. youtube.com Due to the high steric hindrance, SN2 reactions are not observed. reddit.com

Comparative Reactivity Studies of this compound with its Isomers (e.g., 2,2,4-Trimethylhexan-3-ol, 2,3,5-Trimethylhexan-2-ol)

This compound: As a tertiary alcohol, its reactions (e.g., substitution with HX, dehydration) are dominated by the formation of a stable tertiary carbocation, favoring SN1 and E1 pathways. libretexts.org The rate-determining step is the formation of this carbocation. reddit.com However, the steric crowding from the adjacent t-butyl group can hinder the approach of nucleophiles and bases, potentially affecting reaction rates compared to less hindered tertiary alcohols.

2,2,4-Trimethylhexan-3-ol: This is a secondary alcohol. Its reactions can, in principle, proceed via either SN1/E1 or SN2/E2 mechanisms. However, the significant steric hindrance from the neighboring t-butyl group (at C2) and the isopropyl group (at C4) makes SN2 pathways exceptionally slow. Reactions with hydrogen halides are more likely to proceed via an SN1 mechanism, forming a secondary carbocation. This secondary carbocation is prone to rearrangement (via a hydride shift) to form a more stable tertiary carbocation, leading to a mixture of products. Its dehydration would also proceed via an E1 mechanism, likely involving similar carbocation rearrangements.

2,3,5-Trimethylhexan-2-ol: This is a tertiary alcohol. Like this compound, its reactivity is governed by the formation of a stable tertiary carbocation. However, the steric environment around the hydroxyl group is different. It has three adjacent methyl groups, which is less sterically demanding than the t-butyl group in this compound. This might lead to faster rates in reactions where the approach of a reagent to the hydroxyl group is important, such as protonation.

Below is a comparative table summarizing the expected reactivity patterns.

PropertyThis compound2,2,4-Trimethylhexan-3-ol2,3,5-Trimethylhexan-2-ol
Alcohol Class TertiarySecondaryTertiary
Primary Mechanism SN1 / E1SN1 / E1 (with rearrangement)SN1 / E1
Carbocation Stability High (Tertiary)Moderate (Secondary), rearranges to TertiaryHigh (Tertiary)
Steric Hindrance Very High (adjacent t-butyl group)High (adjacent t-butyl and isopropyl groups)Moderate (adjacent methyl and isobutyl groups)
Rate of Dehydration FastModerate (rearrangement possible)Fast
Rate of SN1 Reaction FastSlower (requires rearrangement for max stability)Fast
Rate of SN2 Reaction NegligibleVery Slow / NegligibleNegligible

Influence of Branching and Substituent Effects on Chemical Reactivity

The degree and position of branching in alcohol isomers have a dramatic effect on their chemical reactivity, primarily through steric and electronic effects. fiveable.me

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. study.com In branched hexanols like this compound, the bulky alkyl groups surrounding the hydroxyl group create a sterically crowded environment. study.com

Impact on Nucleophilic Attack: This crowding shields the alpha-carbon (the carbon attached to the -OH group) from backside attack by a nucleophile, which effectively prevents SN2 reactions. nih.gov

Impact on Esterification: It also slows down reactions like Fischer esterification, where the alcohol molecule itself must act as a nucleophile. libretexts.orgquora.com

Impact on Hydrogen Bonding: Increased branching near the hydroxyl group can also hinder intermolecular hydrogen bonding, which can affect physical properties like boiling point but also influences the solvation shell and reactivity in solution. cdnsciencepub.comquora.com

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This effect plays a crucial role in stabilizing charged intermediates.

Carbocation Stability: In SN1 and E1 reactions, the rate-determining step is the formation of a carbocation. The electron-donating alkyl groups help to disperse the positive charge of the carbocation, thereby stabilizing it. The stability order of carbocations is tertiary > secondary > primary. This is why tertiary alcohols like this compound react readily via mechanisms involving carbocations. reddit.com

The interplay of these effects is summarized in the table below.

EffectInfluence on Reactivity of Branched AlcoholsExample in this compound
Steric Hindrance Inhibits SN2 and other bimolecular reactions. Slows reactions requiring access to the hydroxyl group.The t-butyl group prevents SN2 reactions and slows esterification.
Inductive Effect Electron-donating alkyl groups stabilize carbocation intermediates.The three alkyl groups attached to the alpha-carbon stabilize the tertiary carbocation, promoting SN1/E1 reactions.

Exploration of Novel Branched Alcohol Architectures for Targeted Chemical Properties

The synthesis and study of novel branched alcohol architectures are driven by the need for molecules with specific, tailored properties for a range of applications. By strategically manipulating the branching pattern, chain length, and position of the hydroxyl group, chemists can fine-tune the physical and chemical characteristics of these compounds.

Advanced Biofuels: Highly branched higher alcohols are of significant interest as next-generation biofuels. researchgate.net Compared to linear alcohols like ethanol, branched structures offer several advantages:

Higher Energy Density: They possess a higher energy content per unit volume. researchgate.net

Lower Hygroscopicity: They are less likely to absorb water, which reduces corrosion issues in pipelines and engines. researchgate.net

Higher Octane Numbers: They can improve fuel performance and efficiency. The specific branching pattern influences properties like freezing point and viscosity, making them suitable for use as components in jet fuel or diesel. researchgate.net

Specialty Chemicals and Solvents: The unique properties of branched alcohols make them valuable as specialty chemicals.

Guerbet Alcohols: Specific branched-chain alcohols, known as Guerbet alcohols, have very low melting points and excellent fluidity compared to their linear isomers. researchgate.netkuleuven.be These properties make them useful as lubricants, plasticizers, surfactants, and in cosmetic formulations. The Guerbet reaction itself is a method for producing these specific branched architectures from smaller bio-based alcohols. kuleuven.be

Synthetic Intermediates: Novel branched alcohols serve as versatile building blocks in organic synthesis. Their defined stereochemistry and functional group placement can be used to construct complex molecules with specific biological or material properties. For example, they can be used in the synthesis of β-branched carbonyl compounds through hydrogen borrowing catalysis. acs.org The development of new catalytic processes allows for the creation of increasingly complex alcohol architectures from simple, often bio-based, feedstocks. kuleuven.benih.gov

The targeted design of these molecules allows for a structure-property relationship approach, where a desired function—be it a lower freezing point for a fuel or a specific viscosity for a lubricant—can be achieved by designing a specific molecular architecture.

Future Research Directions and Emerging Areas in 2,2,3 Trimethylhexan 3 Ol Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of sterically hindered tertiary alcohols such as 2,2,3-trimethylhexan-3-ol traditionally relies on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are driving research towards more environmentally benign alternatives. Key areas of development include the use of sustainable solvents, biocatalysis, and energy-efficient reaction conditions.

One promising approach involves one-pot syntheses that combine multiple reaction steps, thereby reducing solvent usage and purification efforts. For instance, a sustainable method for producing tertiary alcohols utilizes a ruthenium-catalyzed isomerization of allylic alcohols followed by the addition of organometallic reagents in deep eutectic solvents (DESs). rsc.org These DESs serve as greener reaction media. Another innovative strategy employs visible-light chemistry in water, using carbonyl compounds and arylamines as electron donors and acceptors to create sterically hindered tertiary alcohols. rsc.org Biocatalysis also presents an attractive, sustainable route, as enzymatic reactions often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures. researchgate.net

Table 1: Comparison of Green Synthesis Approaches for Tertiary Alcohols

Approach Key Features Advantages
One-Pot Synthesis in Deep Eutectic Solvents Combines isomerization and nucleophilic addition in a single vessel using environmentally friendly solvents. rsc.org High atom economy, reduced waste, operational simplicity. rsc.org
Visible-Light Mediated Synthesis in Water Utilizes light as an energy source and water as the solvent, avoiding toxic organic solvents. rsc.org Mild reaction conditions, use of a renewable energy source, high environmental compatibility. rsc.org
Biocatalysis Employs enzymes to catalyze reactions with high specificity and under gentle conditions. researchgate.netresearchgate.net High enantioselectivity, reduced byproducts, biodegradable catalysts. researchgate.netresearchgate.net

Advanced Catalytic Systems for Selective Transformations

The inherent steric hindrance of this compound makes its selective chemical transformation a significant challenge. Developing advanced catalytic systems is crucial for controlling reactivity and achieving desired products. Research in this area is focused on designing catalysts that can overcome steric barriers and facilitate reactions at the crowded tertiary alcohol center.

For example, titanium-based catalysts have shown efficacy in the direct dehydroxylation of tertiary aliphatic alcohols under mild conditions. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups, allowing for selective reactions in complex molecules. organic-chemistry.org Similarly, organocatalysts like 1-methylimidazole (B24206) have proven to be effective for the acylation of highly sterically hindered alcohols, offering an inexpensive and ecologically benign alternative to traditional heavy-metal catalysts. jlu.edu.cn The development of sterically hindered Brønsted acids as catalysts has also enabled challenging reactions like the β-glycosidation of tertiary alcohols, which often fail with conventional methods. acs.org

Future work will likely focus on creating even more sophisticated catalysts, potentially including metal-organic frameworks (MOFs) and nanoparticles, to provide tailored active sites that can accommodate bulky substrates like this compound and direct their transformation with high precision.

Table 2: Advanced Catalysts for Transforming Sterically Hindered Alcohols

Catalyst Type Example Reaction Key Advantages
Titanium-based Catalysts (e.g., Cp*TiCl₃) Dehydroxylation of tertiary alcohols. organic-chemistry.org Mild reaction conditions, high functional group tolerance, good selectivity for tertiary alcohols. organic-chemistry.org
Organocatalysts (e.g., 1-Methylimidazole) Acylation and tosylation. jlu.edu.cn Inexpensive, environmentally friendly, avoids rearrangement and elimination byproducts. jlu.edu.cn
Sterically Hindered Brønsted Acids β-Glycosidation. acs.org High yield and selectivity for the β-anomer, minimizes side product formation. acs.org
Titanocene Dichloride (Cp₂TiCl₂) One-pot synthesis of tertiary alcohols from olefins and ketones. mdpi.com Efficient, general method for converting aryl olefins into tertiary alcohols. mdpi.com

Integration of Machine Learning in Predictive Chemistry for Complex Alcohols

The complexity of molecules like this compound makes predicting their properties and reactivity a formidable task. Machine learning (ML) is emerging as a powerful tool to navigate this complexity by identifying patterns in large chemical datasets. frontiersin.org The integration of ML can accelerate the discovery of new synthetic routes, predict reaction outcomes, and optimize reaction conditions, thereby reducing the need for extensive empirical experimentation.

Machine learning models, such as artificial neural networks (ANNs), can be trained to predict various physicochemical properties of complex alcohol-based mixtures, including flash points. tandfonline.com These models can also be applied to predict thermodynamic properties and chemical potentials of multifunctional organic compounds. nih.govresearchgate.net For instance, an ANN model was successfully developed to predict the threshold sooting index (TSI) for fuels containing alcohols by using molecular functional groups and structural parameters as inputs. vcovo.com Such predictive capabilities are invaluable for designing novel molecules and materials with desired characteristics. researchgate.net As more high-quality experimental and computational data becomes available, the accuracy and predictive power of these models are expected to improve significantly.

Table 3: Applications of Machine Learning in the Chemistry of Complex Alcohols

Application Area Machine Learning Model Predicted Property/Outcome
Property Prediction Artificial Neural Networks (ANNs) Flash points of ternary alcohol-based mixtures. tandfonline.com
Property Prediction Artificial Neural Networks (ANNs) Threshold Sooting Index (TSI) of fuels containing alcohols. vcovo.com
Thermodynamic Prediction Extreme Minimum Learning Machine (EMLM) Chemical potentials of multifunctional organic compounds. nih.gov
Reaction Discovery Probabilistic Models (PyMC) Chemical reactivity to guide autonomous experiments. youtube.com

Comprehensive Mechanistic Understanding of Complex Reaction Cascades

A deep understanding of reaction mechanisms is fundamental to controlling the outcomes of chemical transformations involving this compound. Due to its structure, this tertiary alcohol can participate in complex reaction cascades, including carbocation rearrangements and competing elimination (E1) and substitution (Sₙ1) pathways. libretexts.orgfiveable.me

Reactions of tertiary alcohols with hydrogen halides, for example, typically proceed through an Sₙ1 mechanism. libretexts.org This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. youtube.comyoutube.com This carbocation is an intermediate that can then be attacked by a nucleophile or lose a proton to form an alkene. libretexts.orgfiveable.me The stability of this tertiary carbocation is a key factor governing the reaction pathway. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,3-trimethylhexan-3-ol, and how do steric effects influence reaction efficiency?

  • Methodology :

  • Grignard reagent addition : React 3-pentanone with methylmagnesium bromide under anhydrous conditions, followed by acid workup. Steric hindrance from the 2,2,3-trimethyl groups may slow nucleophilic attack, requiring extended reaction times or elevated temperatures .
  • Catalytic hydrogenation : Reduce 2,2,3-trimethylhex-3-en-3-ol using H₂ and Pd/C. Monitor stereochemical outcomes (if applicable) via GC-MS or chiral HPLC .
    • Key Considerations :
  • Use kinetic vs. thermodynamic control to optimize product ratios.
  • Reference CAS No. 1901-38-8 for structural verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify branching patterns (e.g., methyl groups at C2 and C3) and hydroxyl proton shifts (δ ~1.5–2.0 ppm in CDCl₃) .
  • IR Spectroscopy : Confirm hydroxyl stretch (3200–3600 cm⁻¹) and absence of carbonyl peaks to rule out ketone impurities .
  • Mass Spectrometry (MS) : Validate molecular ion ([M]⁺ at m/z 130) and fragmentation patterns (e.g., loss of –OH or methyl groups) .

Q. How can researchers verify the purity of this compound for use in downstream reactions?

  • Protocol :

  • Gas Chromatography (GC) : Compare retention times against a certified reference standard.
  • Karl Fischer Titration : Quantify water content (<0.1% for anhydrous conditions) .
  • Melting Point Analysis : Confirm consistency with literature values (if solid) or refractive index for liquids .

Advanced Research Questions

Q. How do steric and electronic factors in this compound influence its reactivity in oxidation or substitution reactions?

  • Mechanistic Insights :

  • Oxidation : Tertiary alcohol resistance to oxidation (e.g., with CrO₃) due to steric shielding of the hydroxyl group. Alternative pathways (e.g., radical-mediated oxidation) may require exploration .
  • Substitution : Limited SN2 reactivity at C3 due to bulky substituents; favor SN1 mechanisms with acid catalysis (e.g., H₂SO₄) to generate carbocation intermediates .
    • Experimental Design :
  • Use isotopic labeling (e.g., ¹⁸O) to track oxygen migration during reactions.

Q. What strategies resolve contradictory data in stereochemical assignments of this compound derivatives?

  • Case Study :

  • X-ray Crystallography : Resolve ambiguities in diastereomer configurations (e.g., if synthetic routes yield unexpected stereoisomers) .
  • DFT Calculations : Compare computed vs. experimental NMR chemical shifts to validate stereochemical models .
    • Troubleshooting :
  • Cross-validate results using circular dichroism (CD) or vibrational optical activity (VOA) for chiral centers .

Q. Can computational modeling predict the solvation dynamics or biological interactions of this compound?

  • Computational Approaches :

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in hexane vs. DMSO) to predict solubility or aggregation behavior .
  • Docking Studies : Explore potential enzyme binding (e.g., alcohol dehydrogenases) using AutoDock Vina or Schrödinger Suite .
    • Validation :
  • Correlate in silico results with experimental kinetic assays (e.g., enzyme inhibition studies) .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points or spectral data for this compound?

  • Root Cause Analysis :

  • Impurity Effects : Trace solvents (e.g., residual THF) may alter boiling points; repurify via fractional distillation .
  • Instrument Calibration : Recalibrate NMR spectrometers using TMS or internal standards (e.g., DSS) .
    • Resolution :
  • Publish raw data (e.g., NMR FID files) in supplementary materials for peer validation .

Tables for Key Data

Property Value Source
CAS No.1901-38-8ECHA
Molecular FormulaC₉H₂₀OPubChem
Boiling Point (predicted)~180–185°C (lit. varies)Computational
Hydroxyl pKa~15–16 (estimated)Analog Studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.